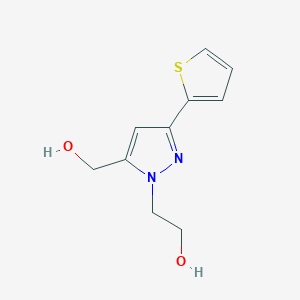

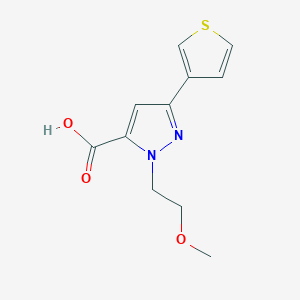

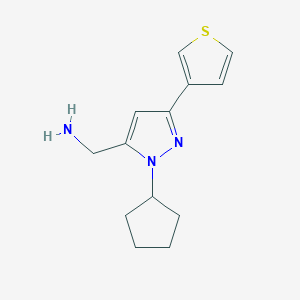

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile

Overview

Description

The compound “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are widely used in the field of organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of aminoazoles with different electrophiles . A specific synthesis pathway for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was described by Evans and coworkers, which involved the reaction of potassium tricyanomethanide with tert-butylhydrazine in a mixture of HCl and water .Molecular Structure Analysis

The molecular structure of pyrazole derivatives like “this compound” typically consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are involved in a variety of chemical reactions. For instance, they can participate in Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Amino-3-tert-butyl-1-phenylpyrazole, are as follows: It has a density of 1.1±0.1 g/cm^3, a boiling point of 356.3±30.0 °C at 760 mmHg, and a flash point of 169.3±24.6 °C .Scientific Research Applications

Chemical Synthesis and Reactivity

Research has demonstrated the utility of pyrazole derivatives in chemical synthesis, showcasing their reactivity under various conditions. For instance, studies have explored the reactivity of pyrazole derivatives, leading to the formation of amides through acylation processes. Such chemical transformations underscore the compound's versatility in organic synthesis, enabling the development of a wide range of biologically active molecules (Mironovich & Shcherbinin, 2014). Additionally, the synthesis of pyrazole derivatives has been optimized through methods such as the palladium-catalyzed Suzuki reaction, highlighting the compound's role in facilitating the synthesis of targeted molecules for pharmaceutical applications (Zhang et al., 2022).

Material Science and Catalysis

In material science, pyrazole-based compounds have been investigated for their potential in creating new materials. For example, zinc(II) carboxylate complexes derived from pyrazolyl compounds have shown effectiveness as catalysts in the copolymerization of CO2 and cyclohexene oxide, contributing to the development of environmentally friendly polymerization methods (Matiwane et al., 2020). This research highlights the role of pyrazole derivatives in advancing sustainable chemical processes.

Antioxidant and Antimicrobial Activities

Pyrazole derivatives have also been evaluated for their antioxidant and antimicrobial properties. Synthesis efforts have led to the creation of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some showing antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications (El‐Mekabaty, 2015). Furthermore, multi-component reactions under microwave irradiation have yielded pyrazolo[3,4-b]pyridine derivatives with promising antibacterial and antifungal activities, suggesting their utility in combating microbial infections (El-Borai et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Their potential use in the development of new pharmaceuticals and other biologically active compounds is a particularly promising area of research .

properties

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRHJWGKZYELNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.